4-Iodo-3',4',5'-trifluorobenzophenone

Description

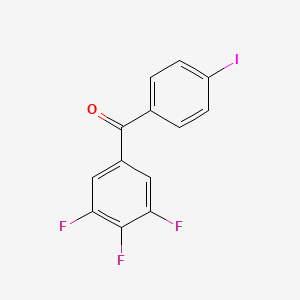

4-Iodo-3',4',5'-trifluorobenzophenone is a halogenated benzophenone derivative characterized by an iodine substituent at the 4-position of one benzene ring and three fluorine atoms at the 3', 4', and 5' positions of the adjacent ring. This structure combines the steric bulk of iodine with the electron-withdrawing effects of fluorine, making it a unique candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

(4-iodophenyl)-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F3IO/c14-10-5-8(6-11(15)12(10)16)13(18)7-1-3-9(17)4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMVGWJHKWPOGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801246649 | |

| Record name | (4-Iodophenyl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-51-0 | |

| Record name | (4-Iodophenyl)(3,4,5-trifluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Iodophenyl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3’,4’,5’-trifluorobenzophenone typically involves the iodination of 3’,4’,5’-trifluorobenzophenone. This process can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of 4-Iodo-3’,4’,5’-trifluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It participates in cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, forming new carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium compounds.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are typically used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include azides, nitriles, and organometallic compounds.

Coupling Reactions: Products are often biaryl compounds or alkynes.

Oxidation and Reduction: Products include iodinated derivatives with different oxidation states.

Scientific Research Applications

4-Iodo-3’,4’,5’-trifluorobenzophenone finds applications in various fields:

Mechanism of Action

The mechanism of action of 4-Iodo-3’,4’,5’-trifluorobenzophenone involves its ability to participate in various chemical reactions due to the presence of the iodine and fluorine atoms. These atoms influence the electron density and reactivity of the benzophenone core, enabling the compound to interact with different molecular targets and pathways. The specific mechanism depends on the type of reaction and the nature of the interacting species .

Comparison with Similar Compounds

Structural and Substituent Effects

Key Analogs:

- 4-tert-Butyl-3',4',5'-trifluorobenzophenone (): Features a bulky tert-butyl group instead of iodine.

- 4-Acetoxy-3',4',5'-trifluorobenzophenone (CAS 890100-39-7, ): Substitutes iodine with an acetoxy group (OAc). The acetoxy group is electron-withdrawing but less polarizable than iodine, influencing electronic effects and solubility.

- 2-Acetoxy-3',4',5'-trifluorobenzophenone (): Positional isomer with acetoxy at the 2-position. Steric and electronic effects differ due to substituent placement.

- 4'-Bromo-3-iodobenzophenone (CAS 96464-18-5, ): Contains bromine and iodine on separate rings. The dual halogens may enhance cross-coupling reactivity compared to mono-halogenated analogs.

Substituent Impact Table:

*Estimated molecular weight based on iodine (127 g/mol) replacing acetoxy (59 g/mol) in .

Biological Activity

4-Iodo-3',4',5'-trifluorobenzophenone is a synthetic organic compound that has garnered interest due to its unique biological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

4-Iodo-3',4',5'-trifluorobenzophenone is characterized by the following chemical structure:

- Molecular Formula: C14H7F3IO

- Molecular Weight: 357.1 g/mol

- InChI Key: VDPIZIZDKPFXLI-UHFFFAOYSA-N

This compound features a benzophenone backbone with iodine and trifluoromethyl substituents, which significantly influence its reactivity and biological interactions.

Research indicates that 4-Iodo-3',4',5'-trifluorobenzophenone exhibits tumoricidal activity through selective targeting of cancer cells. The mechanism involves the activation of a prodrug form, which is selectively reduced in malignant cells due to deficiencies in mitochondrial transhydrogenation pathways. This selectivity allows for the preferential synthesis of toxic metabolites in cancerous tissues while sparing normal cells .

Antitumor Activity

The compound has been shown to possess significant antitumor properties. A study demonstrated that the enzymatic reduction of 4-Iodo-3-nitrobenzamide, a related compound, leads to the formation of cytotoxic agents specifically in cancer cells. This selective cytotoxicity is attributed to the unique metabolic pathways present in malignant cells, which are less efficient at reducing the prodrug compared to non-malignant cells .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | Selective cytotoxicity in cancer cells | |

| Membrane Interaction | Impact on lipid membrane fluidity | |

| Enzymatic Mechanism | Involvement of mitochondrial pathways |

Study on Membrane Interaction

A comparative study on various compounds including 4-Iodo-3',4',5'-trifluorobenzophenone assessed their effects on biological membranes. The findings indicated that this compound did not induce hemolysis in red blood cells, suggesting a favorable safety profile at specific concentrations. The study utilized biophysical methods such as fluorimetry and infrared spectroscopy to analyze interactions with lipid membranes .

Investigation of Cytotoxic Mechanisms

Another study focused on the cytotoxic mechanisms of halogenated compounds, including 4-Iodo-3',4',5'-trifluorobenzophenone. It was found that these compounds could disrupt cellular processes by altering membrane integrity and inducing oxidative stress within cancer cells. This disruption was linked to their ability to generate reactive oxygen species (ROS), contributing to their antitumor effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.